molecular formula C14H16F3NO4 B13170267 2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid

2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid

Cat. No.: B13170267
M. Wt: 319.28 g/mol
InChI Key: OFQLCHYFCFLBGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, including the introduction of the trifluoromethyl group, methoxy group, and phenylformamido group onto a hexanoic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Amidation: The phenylformamido group is typically introduced through an amidation reaction, where a phenylformamide derivative reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy and phenylformamido groups can influence its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can be compared with other similar compounds, such as:

    6,6,6-Trifluoro-2-(phenylformamido)hexanoic acid: Lacks the methoxy group, which may result in different chemical and biological properties.

    5-Methoxy-2-(phenylformamido)hexanoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    6,6,6-Trifluoro-5-methoxyhexanoic acid: Lacks the phenylformamido group, which can influence its binding affinity and selectivity.

The presence of the trifluoromethyl, methoxy, and phenylformamido groups in 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid makes it unique and potentially more versatile in various applications .

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

2-benzamido-6,6,6-trifluoro-5-methoxyhexanoic acid

InChI

InChI=1S/C14H16F3NO4/c1-22-11(14(15,16)17)8-7-10(13(20)21)18-12(19)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

OFQLCHYFCFLBGI-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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